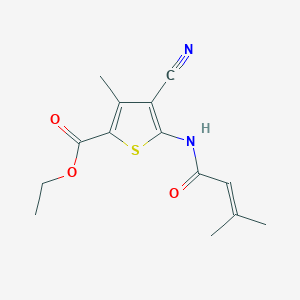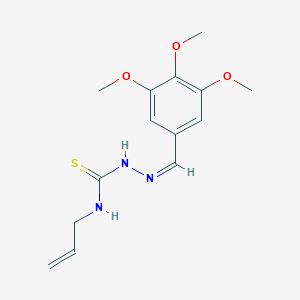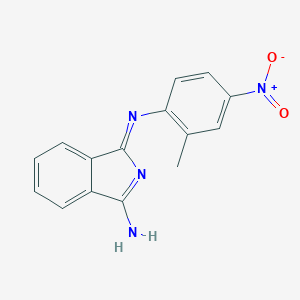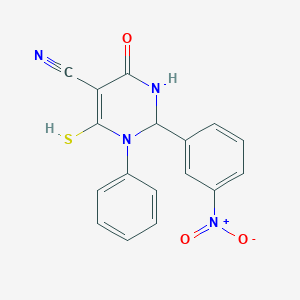
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as BPP-1, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood, but it is believed to involve the formation of a complex with copper ions. The complex is thought to interfere with copper-dependent processes in cells, leading to changes in cellular function and metabolism. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can reduce oxidative stress and inflammation in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its selectivity for copper ions, which makes it a useful tool for studying copper-dependent processes in cells and tissues. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its effects on cellular function and metabolism.
合成方法
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-butoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. The yield of the reaction is around 60%, and the purity of the compound can be increased using column chromatography.
科学研究应用
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential use in several scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to selectively bind to copper ions, and the resulting complex emits a strong fluorescence signal. This property makes (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide a useful tool for studying copper ion homeostasis in cells and tissues.
属性
产品名称 |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-12-20-15-8-5-14(6-9-15)7-10-16(18)17-11-13-19-2/h5-10H,3-4,11-13H2,1-2H3,(H,17,18)/b10-7+ |
InChI 键 |
YZSXYHKQIJFKGW-JXMROGBWSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)


![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
